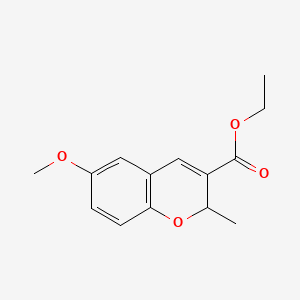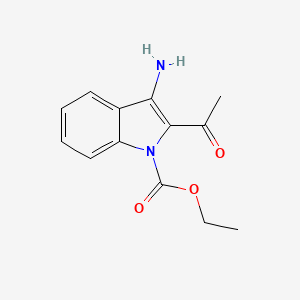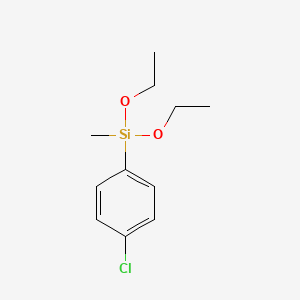![molecular formula C15H8N2O2 B11866162 Indolizino[2,3-g]quinoline-5,12-dione CAS No. 915032-96-1](/img/structure/B11866162.png)
Indolizino[2,3-g]quinoline-5,12-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Indolizino[2,3-g]quinoline-5,12-dione: is a heterocyclic compound with a unique structure that combines the indolizine and quinoline moieties. This compound has garnered significant interest due to its potential biological activities, particularly in the field of medicinal chemistry. The structure of this compound consists of a fused ring system that includes nitrogen atoms, making it a versatile scaffold for drug development .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of indolizino[2,3-g]quinoline-5,12-dione typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under specific conditions to form the fused ring system. For example, the reaction may involve the use of strong acids or bases to facilitate the cyclization process .
Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis of this compound on a larger scale would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions: Indolizino[2,3-g]quinoline-5,12-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction could produce more saturated compounds .
Scientific Research Applications
Chemistry: Indolizino[2,3-g]quinoline-5,12-dione serves as a valuable scaffold in the synthesis of various biologically active molecules. Its unique structure allows for the development of novel compounds with potential therapeutic applications .
Biology: In biological research, this compound derivatives have been studied for their interactions with biological targets, such as enzymes and receptors. These studies help in understanding the compound’s mechanism of action and potential therapeutic benefits .
Medicine: The compound has shown promise in medicinal chemistry, particularly in the development of anticancer agents. Derivatives of this compound have been evaluated for their cytotoxic activities against various cancer cell lines .
Industry: In the industrial sector, this compound can be used as an intermediate in the synthesis of complex organic molecules. Its unique structure makes it a valuable building block for the production of pharmaceuticals and other fine chemicals .
Mechanism of Action
The mechanism of action of indolizino[2,3-g]quinoline-5,12-dione involves its interaction with specific molecular targets, such as topoisomerase I. The compound stabilizes the cleavable complex of topoisomerase I-DNA, inhibiting the religation of single-stranded DNA breaks. This disruption in DNA replication leads to the accumulation of double-stranded DNA breaks, ultimately causing apoptosis in cancer cells .
Comparison with Similar Compounds
Camptothecin: Another topoisomerase I inhibitor with a similar mechanism of action.
Irinotecan: A derivative of camptothecin used as an anticancer agent.
Topotecan: Another camptothecin derivative with anticancer properties.
Uniqueness: Indolizino[2,3-g]quinoline-5,12-dione stands out due to its unique fused ring structure, which provides a distinct scaffold for drug development. Its ability to interact with topoisomerase I and induce apoptosis in cancer cells makes it a valuable compound in medicinal chemistry .
Properties
CAS No. |
915032-96-1 |
|---|---|
Molecular Formula |
C15H8N2O2 |
Molecular Weight |
248.24 g/mol |
IUPAC Name |
indolizino[2,3-g]quinoline-5,12-dione |
InChI |
InChI=1S/C15H8N2O2/c18-14-10-5-3-6-16-12(10)15(19)13-11(14)8-9-4-1-2-7-17(9)13/h1-8H |
InChI Key |
ZPLLBZMQIBHKET-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CC3=C(N2C=C1)C(=O)C4=C(C3=O)C=CC=N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Ethyl 2-(cyclopropylmethyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate](/img/structure/B11866102.png)







![6-(4-Chlorophenyl)-6,7-dihydro-5h-pyrrolo[3,4-d]pyrimidin-4-amine](/img/structure/B11866143.png)



